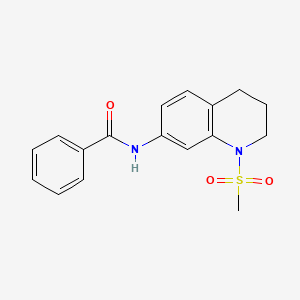

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Description

Properties

IUPAC Name |

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-23(21,22)19-11-5-8-13-9-10-15(12-16(13)19)18-17(20)14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWVBVVIXHGJPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation, using methanesulfonyl chloride and a base such as triethylamine.

Coupling with Benzamide: The final step involves coupling the methanesulfonylated tetrahydroquinoline with benzoyl chloride in the presence of a base to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the carbonyl group in the benzamide moiety.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the methanesulfonyl group or other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced benzamide derivatives.

Substitution: Substituted tetrahydroquinoline derivatives.

Scientific Research Applications

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has found applications in various scientific research areas:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The methanesulfonyl group may play a role in modulating the compound’s reactivity and binding affinity to biological targets. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Insights

- Propanoyl (): A carbonyl group that may reduce steric hindrance compared to bulkier sulfonamides .

Position 7 Modifications :

Physicochemical Properties

- Melting Points : Analogs in with sulfonamide/amide groups exhibit high melting points (220–300°C), suggesting strong intermolecular forces . The target compound likely shares similar thermal stability.

- Solubility : Methanesulfonyl and polar substituents (e.g., 3,4-dimethoxyphenyl in ) improve aqueous solubility, whereas fluorinated groups enhance lipid solubility .

Biological Activity

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including its mechanisms, applications, and findings from various studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 390.45 g/mol. The structure includes a methanesulfonyl group attached to a tetrahydroquinoline core and a benzamide moiety, which contributes to its chemical reactivity and potential interactions with biological systems .

| Property | Value |

|---|---|

| Chemical Formula | C₁₉H₂₂N₂O₅S |

| Molecular Weight | 390.45 g/mol |

| IUPAC Name | This compound |

| SMILES | COc3ccc(C(=O)Nc2ccc1CCCN(c1c2)S(C)(=O)=O)c(OC)c3 |

| InChI | InChI=1S/C19H22N2O5S/c1-25... |

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes and receptors involved in disease processes. This interaction may inhibit certain kinases or proteases that play roles in cellular signaling pathways, potentially leading to therapeutic effects against diseases like cancer.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains and fungi. The compound's structure allows it to disrupt microbial cell functions, making it a candidate for developing new antibiotics.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. It has shown promise in inhibiting the proliferation of cancer cells in vitro. The mechanism appears to involve the induction of apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and death.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a leading pharmaceutical institute evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Study 2: Cancer Cell Line Studies

In another investigation involving various cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with this compound resulted in significant reductions in cell viability. The study suggested that the compound activates caspase pathways leading to apoptosis.

Q & A

Basic: What synthetic methodologies are recommended for N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, and how can reaction conditions be optimized?

Methodological Answer:

- Step 1: Intermediate Preparation

Start with a tetrahydroquinoline derivative (e.g., 1,2,3,4-tetrahydroquinolin-7-amine). Protect the amine group using methanesulfonyl chloride under inert conditions (N₂ atmosphere) to form the 1-methanesulfonyl intermediate. This step avoids undesired side reactions. - Step 2: Acylation

React the intermediate with benzoyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C. Use a base like triethylamine to neutralize HCl byproducts. Monitor completion via TLC. - Step 3: Catalytic Optimization

For improved yields, employ bimetallic metal-organic frameworks (e.g., Fe₂Ni-BDC) as catalysts. These enhance reaction efficiency and recyclability (yields up to 77% after six runs in related benzamide syntheses). - Step 4: Purification

Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using LC-MS.

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

Use ¹H NMR to confirm methanesulfonyl (-SO₂CH₃) and benzamide (-CONH-) groups. Compare chemical shifts with tetrahydroquinoline derivatives (e.g., δ 2.8–3.2 ppm for -SO₂CH₃). ¹³C NMR verifies carbonyl (C=O) at ~165–170 ppm. - High-Resolution Mass Spectrometry (HR-MS):

Confirm molecular ion ([M+H]⁺) and rule out impurities. Expected error margin < 5 ppm. - Fourier-Transform Infrared Spectroscopy (FT-IR):

Identify key functional groups: C=O stretch (~1650 cm⁻¹), sulfonyl S=O (~1350–1150 cm⁻¹). - High-Performance Liquid Chromatography (HPLC):

Assess purity (>95%) using a C18 column and UV detection at 254 nm.

Basic: What safety protocols are essential for handling this compound in vitro?

Methodological Answer:

- Personal Protective Equipment (PPE):

Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (N95 masks) if dust is generated. - Ventilation:

Conduct reactions in a fume hood to avoid inhalation of aerosols. Ensure local exhaust ventilation for powder handling. - First Aid Measures:

- Skin Contact: Wash immediately with soap and water; seek medical attention if irritation persists.

- Eye Exposure: Rinse with water for 15 minutes; consult an ophthalmologist.

- Storage:

Store in airtight containers at 2–8°C, away from incompatible agents (e.g., strong oxidizers).

Advanced: How can researchers resolve contradictions in cytotoxicity data between this compound and analogs?

Methodological Answer:

- Dose-Response Validation:

Perform MTT assays across multiple cell lines (e.g., HeLa, MCF-7) using a 5–7-point dilution series. Calculate IC₅₀/IC₈₀ via probit analysis (SPSS or GraphPad Prism). For example, a related benzamide showed IC₈₀ = 191.1 ppm in HeLa cells. - Compound Stability Testing:

Assess degradation in culture media (e.g., RPMI-1640) over 24–48 hours using HPLC. Adjust protocols if instability is observed. - Solubility Optimization:

Use DMSO stocks (<0.1% final concentration) and confirm solubility in PBS. Precipitates may cause false-negative results.

Advanced: What computational strategies predict the target engagement of this compound?

Methodological Answer:

- Molecular Docking:

Use AutoDock Vina to model interactions with potential targets (e.g., kinases). Validate with crystal structures from the Protein Data Bank (PDB). - Molecular Dynamics (MD) Simulations:

Run 100-ns simulations (GROMACS) to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm pose retention. - Structure-Activity Relationship (SAR):

Compare with analogs (e.g., N-(phenylcarbamoyl)benzamide) to identify critical substituents. Methylsulfonyl groups may enhance solubility and target affinity.

Advanced: How can researchers design experiments to evaluate metabolic stability?

Methodological Answer:

- In Vitro Microsomal Assays:

Incubate the compound with liver microsomes (human/rat) at 37°C. Monitor depletion over 60 minutes via LC-MS. Calculate half-life (t₁/₂) using first-order kinetics. - CYP450 Inhibition Screening:

Test against CYP3A4/2D6 isoforms using fluorogenic substrates. IC₅₀ < 10 µM suggests significant drug-drug interaction risk. - Metabolite Identification:

Use high-resolution tandem MS (HR-MS/MS) to detect phase I (oxidation) and phase II (glucuronidation) metabolites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.